molecular formula C12H9N3O3S B11117966 4-nitro-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide

4-nitro-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide

Cat. No.: B11117966
M. Wt: 275.29 g/mol
InChI Key: IYMRRBJBYKUJKK-NTUHNPAUSA-N
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Description

4-NITRO-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzohydrazide and thiophene-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-NITRO-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can enhance its biological activity. The nitro group and the thiophene moiety play crucial roles in its mechanism of action, contributing to its ability to interact with biological molecules and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-NITRO-N’-[(E)-(2-THIOPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-NITRO-N’-[(E)-(2-PYRIDINYL)METHYLIDENE]BENZOHYDRAZIDE

Comparison

Compared to similar compounds, 4-NITRO-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

4-nitro-N-[(E)-thiophen-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9N3O3S/c16-12(14-13-7-9-5-6-19-8-9)10-1-3-11(4-2-10)15(17)18/h1-8H,(H,14,16)/b13-7+

InChI Key

IYMRRBJBYKUJKK-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CSC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CSC=C2)[N+](=O)[O-]

Origin of Product

United States

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